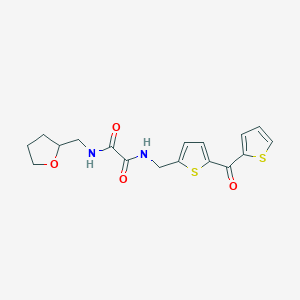
N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Tetrahydrofuran (THF) is a five-membered ring structure with four carbon atoms and one oxygen atom. It is a key building block in the synthesis of many pharmaceutical compounds.
Synthesis Analysis
Thiophene was discovered as a contaminant in benzene . It is used as a raw material in the synthesis of various agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives have been used in a variety of chemical reactions due to their versatile synthetic applicability and biological activity .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Researchers have developed innovative synthetic routes to create compounds related to "N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide", highlighting the compound's role in facilitating new chemical reactions and pathways. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides demonstrates the utility of this compound in creating complex molecular architectures with high efficiency and yield (Mamedov et al., 2016).
Catalysis and Polymerization
The compound has shown remarkable efficacy in catalytic systems, particularly in coupling reactions and polymerization processes. A study on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides underscores its catalytic prowess, facilitating efficient and selective transformations critical for synthesizing complex molecules (De, Yin, & Ma, 2017). Furthermore, its application in the synthesis and characterization of bimetallic nickel complexes for ethylene polymerization studies highlights its potential in improving polymer production techniques (Pelletier et al., 2008).
Advanced Material Development
The role of "N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide" extends into the development of new materials with enhanced properties. Research on the electrochemical communication in heterocyclic core systems containing thiophenes, furans, and pyrroles showcases how the compound can influence the electronic and electrochemical properties of materials, paving the way for novel applications in electronic devices and sensors (Hildebrandt et al., 2011).
Chemosensors and Metal Ion Detection
The compound's utility in designing chemosensors for selective recognition of metal ions, such as Pd2+, demonstrates its applicability in environmental monitoring and analytical chemistry. Studies have highlighted its effectiveness in creating turn-off chemosensors, offering sensitive and selective methods for detecting toxic metal ions in various environments (Shally et al., 2020).
Wirkmechanismus
While the specific mechanism of action for “N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide” is not known, thiophene derivatives have been reported to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h2,4-6,8,11H,1,3,7,9-10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFNQIRJWLDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

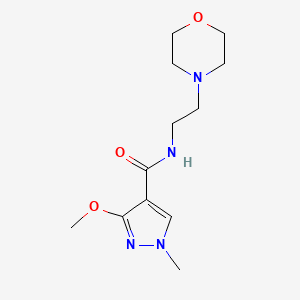

![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
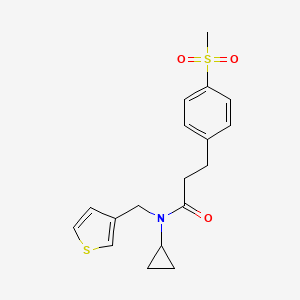
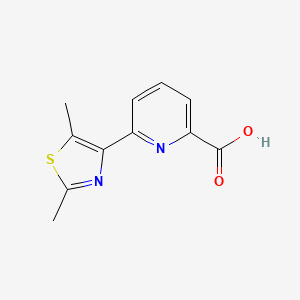
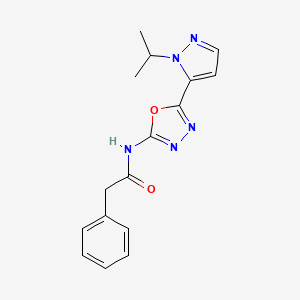

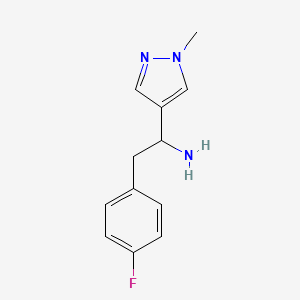
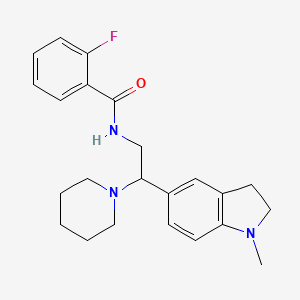

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)
